![molecular formula C23H26N2O5 B175757 (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide CAS No. 127861-60-3](/img/structure/B175757.png)
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide, also known as Z-VEID-FMK, is a synthetic peptide inhibitor that is commonly used in scientific research. This molecule is widely used in the study of apoptosis, a process of programmed cell death that plays a crucial role in many biological processes. The purpose of
Mechanism of Action
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide inhibits caspase-6 by irreversibly binding to the active site of the enzyme. The FMK group of (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide reacts with the cysteine residue of the active site to form a covalent bond, thereby blocking the catalytic activity of the enzyme. This prevents caspase-6 from cleaving its specific substrates and triggering apoptosis.
Biochemical and Physiological Effects
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has been shown to inhibit caspase-6 activity in vitro and in vivo. In vitro studies have shown that (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide inhibits caspase-6 activity in a dose-dependent manner, with an IC50 value of approximately 3 μM. In vivo studies have shown that (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide inhibits caspase-6 activity in the brain of transgenic mice that overexpress mutant huntingtin protein, a model of Huntington's disease. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has also been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in these mice.
Advantages and Limitations for Lab Experiments
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is a selective inhibitor of caspase-6, which makes it a useful tool for studying the role of caspase-6 in apoptosis. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is also cell-permeable and irreversibly binds to the active site of caspase-6, which makes it a potent inhibitor of the enzyme. However, (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has some limitations for lab experiments. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is not a specific inhibitor of caspase-6 and can also inhibit other caspases, such as caspase-3 and caspase-7, at high concentrations. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide can also have off-target effects on other cellular processes, such as autophagy and necroptosis.
Future Directions
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has potential as a therapeutic agent for diseases such as Alzheimer's disease, Huntington's disease, and cancer. Future research should focus on developing more selective and potent inhibitors of caspase-6 and other caspases. Future research should also focus on understanding the role of caspase-6 in other cellular processes, such as autophagy and necroptosis. Finally, future research should focus on developing new methods for delivering caspase inhibitors, such as (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide, to specific tissues and cells in vivo.
Synthesis Methods
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is synthesized through a series of chemical reactions. The first step involves the protection of the amine group of the pyrrolidine ring with a benzyloxycarbonyl (Cbz) group. The second step involves the protection of the carboxyl group of the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group. The third step involves the coupling of the protected pyrrolidine ring with the protected amino acid, N-(benzyloxycarbonyl)-L-glutamic acid α-tert-butyl ester, using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or benzotriazole-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP). The fourth step involves the deprotection of the Cbz and Boc groups using hydrogen fluoride (HF) or trifluoroacetic acid (TFA). The final step involves the coupling of the deprotected Z-VEID peptide with the fluoromethylketone (FMK) group using a coupling reagent such as DIC or BOP.
Scientific Research Applications
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is widely used in scientific research to study apoptosis. Apoptosis is a process of programmed cell death that plays a crucial role in many biological processes, including development, homeostasis, and disease. Apoptosis is regulated by a complex network of signaling pathways that involve caspases, a family of cysteine proteases that cleave specific substrates to trigger apoptosis. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is a selective inhibitor of caspase-6, a caspase that plays a key role in the execution phase of apoptosis. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is used to study the role of caspase-6 in apoptosis and its potential as a therapeutic target for diseases such as Alzheimer's disease, Huntington's disease, and cancer.
properties
CAS RN |
127861-60-3 |
|---|---|
Product Name |
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide |
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-17(22(27)29-15-18-9-4-2-5-10-18)24-21(26)20-13-8-14-25(20)23(28)30-16-19-11-6-3-7-12-19/h2-7,9-12,17,20H,8,13-16H2,1H3,(H,24,26)/t17-,20-/m0/s1 |
InChI Key |
GTAMWDZBIDZKPP-PXNSSMCTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
synonyms |
CARBOBENZYLOXYPROLYL-L-ALANINE BENZYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



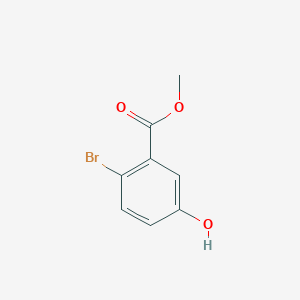

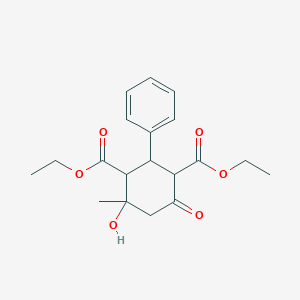
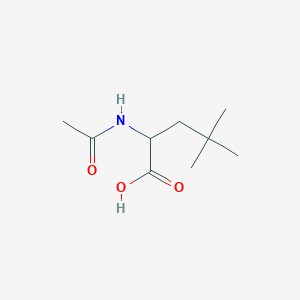
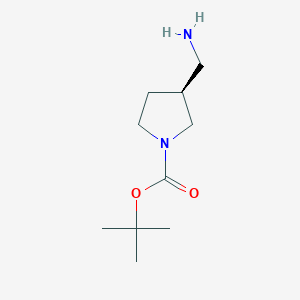
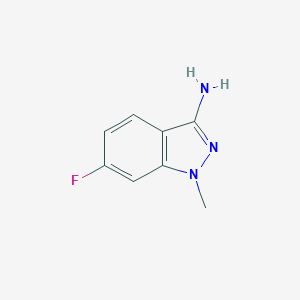

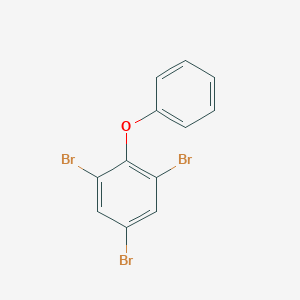
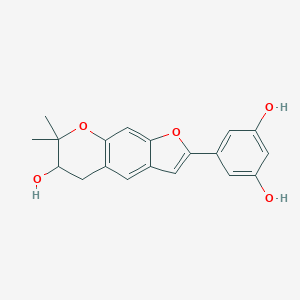
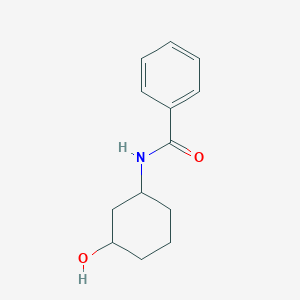
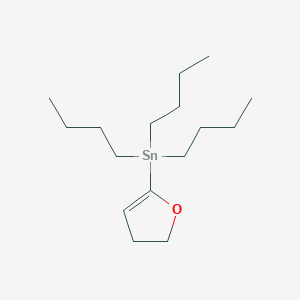
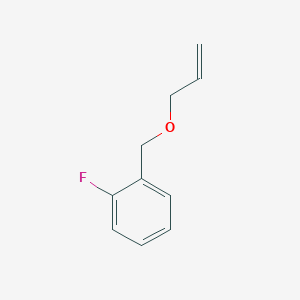
![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)